1-(5-Bromo-2-furoyl)pyrrolidine
CAS No.: 157642-10-9
Cat. No.: VC1986796
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157642-10-9 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | (5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Standard InChI Key | CHXUGJXTWLFHHF-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Introduction
1-(5-Bromo-2-furoyl)pyrrolidine is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of pyrrolidine, incorporating a brominated furan ring. This compound is of interest in organic chemistry due to its unique structure and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1-(5-Bromo-2-furoyl)pyrrolidine typically involves the reaction of 5-bromo-2-furoic acid with pyrrolidine. This process can be facilitated by various coupling agents or catalysts to enhance efficiency and yield.
Biological and Chemical Applications
While specific biological activities of 1-(5-Bromo-2-furoyl)pyrrolidine are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. For instance, derivatives of pyrrolidine and furan rings are known for their potential in drug development due to their ability to interact with biological targets.
Safety and Handling
Handling of 1-(5-Bromo-2-furoyl)pyrrolidine requires caution due to its potential toxicity. It is classified as an acute oral toxin (H302) and should be stored as a combustible solid (Storage Class 11). The compound is sold "as-is" by some suppliers, indicating no warranty regarding its use or safety.
Hazard Classification | Description |
---|---|
Acute Tox. 4 Oral | H302 |
Storage Class | 11 - Combustible Solids |
WGK Germany | WGK 3 |
Availability and Suppliers
1-(5-Bromo-2-furoyl)pyrrolidine is available from various chemical suppliers, including Sigma-Aldrich, where it is listed as a recommended product for research purposes . Suppliers like UkrOrgSynthesis Ltd. also offer this compound, highlighting its global availability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume